molecular formula C16H21N3OS2 B6752898 2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide

2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide

Cat. No.: B6752898
M. Wt: 335.5 g/mol
InChI Key: LQMVGZYDKXDPHX-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring, a cyclobutyl group, and a tert-butyl group

Properties

IUPAC Name

2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-10-8-21-14(17-10)16(6-5-7-16)19-12(20)11-9-22-13(18-11)15(2,3)4/h8-9H,5-7H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMVGZYDKXDPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCC2)NC(=O)C3=CSC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyclobutyl group and the tert-butyl group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide
  • N-tert-butylacrylamide
  • 4,4’-Di-tert-butyl-2,2’-bipyridyl

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole and cyclobutyl groups provides a distinct structural framework that can be exploited for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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